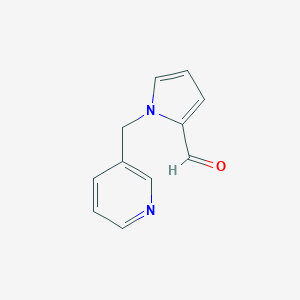

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique dual heterocyclic structure, which includes a pyridine and a pyrrole ring, along with an aldehyde functional group. This composition provides the compound with interesting chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H8N2O, indicating the presence of two nitrogen atoms and an aldehyde group that may contribute to its reactivity and biological interactions. The structure can be depicted as follows:

This compound serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound also shows promising anticancer properties . It has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research has highlighted its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in various malignancies including acute myeloid leukemia (AML). In vitro studies demonstrated that certain derivatives exhibited nanomolar IC50 values against AML cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The aldehyde group may facilitate binding to enzymes or receptors, modulating their activity and leading to altered cellular functions. For example, the compound's ability to inhibit LSD1 can lead to changes in gene expression patterns associated with cancer progression .

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing the pyridine moiety showed enhanced activity against Gram-positive bacteria compared to their counterparts lacking this structure. The study concluded that the presence of both pyrrole and pyridine rings is crucial for achieving optimal antimicrobial effects .

Study 2: Anticancer Evaluation

A recent investigation focused on the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of specific signaling pathways. Notably, one derivative demonstrated a favorable pharmacokinetic profile in preclinical models, suggesting its potential for further development as an anticancer therapeutic agent .

Summary Table of Biological Activities

| Activity | Mechanism | Target Organisms/Cells | Key Findings |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | MIC values between 3.12 - 12.5 μg/mL |

| Anticancer | Inhibition of LSD1 | AML cell lines | Nanomolar IC50 values; induces apoptosis |

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of pyrrole compounds can exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, a series of pyrrole derivatives, including those structurally related to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, demonstrated significant inhibitory effects against drug-resistant strains of M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 5 µM .

Table 1: Summary of Antitubercular Activity

| Compound Derivative | MIC (µM) | Activity Description |

|---|---|---|

| This compound | 5 | Potent against drug-resistant strains |

| 2-(4-Bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride | 10 | Moderate activity |

| Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride | 15 | Moderate activity |

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. A notable approach involves multi-component reactions that facilitate the rapid assembly of complex pyrrole structures under mild conditions .

Table 2: Synthesis Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Proline-catalyzed Mannich reaction | Sequential reaction yielding pyrrole derivatives | 65–80% |

| IBX-mediated oxidative aromatization | One-pot synthesis method for pyrrole carbaldehydes | High yields achieved |

Case Study: Antimalarial Potential

In addition to its antitubercular applications, there is evidence suggesting that derivatives of this compound may also possess antimalarial properties. A study indicated that similar pyrrole compounds showed efficacy against Plasmodium falciparum, indicating a broader spectrum of antimicrobial activity .

Table 3: Summary of Biological Evaluations

| Study Focus | Findings |

|---|---|

| Antitubercular Activity | Potent against drug-resistant M. tuberculosis |

| Antimalarial Activity | Effective against P. falciparum with potential for clinical development |

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXZRGZYVDLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378220 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186801-36-5 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.